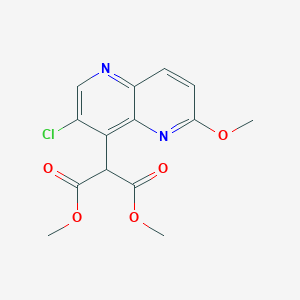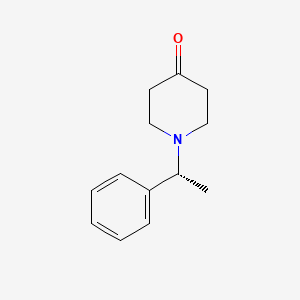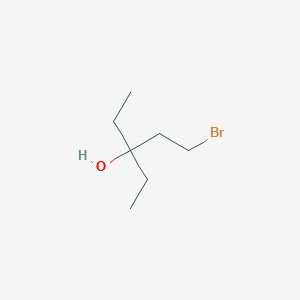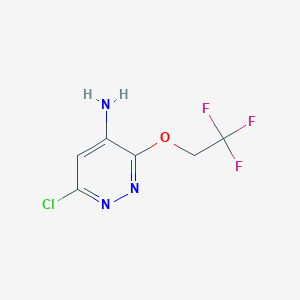
6-chloro-3-(2,2,2-trifluoroethoxy)pyridazin-4-amine
Übersicht
Beschreibung
6-chloro-3-(2,2,2-trifluoroethoxy)pyridazin-4-amine is a chemical compound with the molecular formula C7H5ClF3N2O It is characterized by the presence of a pyridazine ring substituted with a chloro group, a trifluoroethoxy group, and an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-(2,2,2-trifluoroethoxy)pyridazin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloropyridazine and 2,2,2-trifluoroethanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction.
Substitution Reaction: The 2,2,2-trifluoroethoxy group is introduced to the pyridazine ring through a nucleophilic substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Batch or Continuous Processing: Depending on the scale of production, either batch or continuous processing methods may be employed.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final compound with the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-chloro-3-(2,2,2-trifluoroethoxy)pyridazin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The chloro group in the pyridazine ring can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridazine compounds.
Wissenschaftliche Forschungsanwendungen
6-chloro-3-(2,2,2-trifluoroethoxy)pyridazin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of agrochemicals, dyes, and other industrial products.
Wirkmechanismus
The mechanism of action of 6-chloro-3-(2,2,2-trifluoroethoxy)pyridazin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: It can bind to enzymes and inhibit their activity, leading to various biochemical effects.
Modulating Receptors: The compound may interact with cellular receptors, influencing signal transduction pathways.
Altering Gene Expression: It can affect gene expression by interacting with transcription factors or other regulatory proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-3-iodo-2-(2,2,2-trifluoroethoxy)pyridine: This compound has a similar structure but with an iodine atom instead of an amine group.
5-(3,4-Dichloro-phenyl)-N-(2-hydroxy-cyclohexyl)-6-(2,2,2-trifluoroethoxy)pyridazine: Another related compound with different substituents on the pyridazine ring.
Uniqueness
6-chloro-3-(2,2,2-trifluoroethoxy)pyridazin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoroethoxy group, in particular, contributes to its stability and reactivity, making it valuable for various applications.
Eigenschaften
Molekularformel |
C6H5ClF3N3O |
|---|---|
Molekulargewicht |
227.57 g/mol |
IUPAC-Name |
6-chloro-3-(2,2,2-trifluoroethoxy)pyridazin-4-amine |
InChI |
InChI=1S/C6H5ClF3N3O/c7-4-1-3(11)5(13-12-4)14-2-6(8,9)10/h1H,2H2,(H2,11,12) |
InChI-Schlüssel |
FDIVFJJYNNPPHS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=NN=C1Cl)OCC(F)(F)F)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{2,6-Dichloro-4-[(3,3-dichloroprop-2-EN-1-YL)oxy]phenoxy}butan-1-OL](/img/structure/B8523493.png)

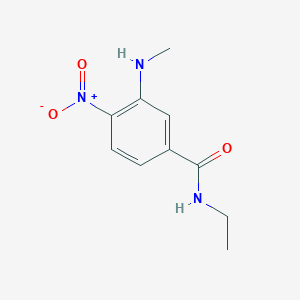
![2,2a,7,7a-Tetrahydro-cyclobuta[a]inden-1-one oxime](/img/structure/B8523513.png)



